2-((2-chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
The compound 2-((2-chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one features a pyrrolo[3,2-d]pyrimidinone core substituted with a 2-chlorobenzylthio group at position 2 and phenyl groups at positions 3 and 6. Pyrrolo[3,2-d]pyrimidinones are heterocyclic scaffolds of significant pharmacological interest due to their structural similarity to purines, enabling interactions with biological targets such as kinases and enzymes .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-3,7-diphenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3OS/c26-21-14-8-7-11-18(21)16-31-25-28-22-20(17-9-3-1-4-10-17)15-27-23(22)24(30)29(25)19-12-5-2-6-13-19/h1-15,27H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIBIVCXURBOQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2N=C(N(C3=O)C4=CC=CC=C4)SCC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrole Intermediate Preparation
The 3,7-diphenylpyrrole precursor is synthesized via a modified Hantzsch pyrrole synthesis:
- Reactants : Benzoin (1.0 eq), aniline derivatives (1.0 eq), and malononitrile (1.0 eq) in toluene with catalytic HCl.
- Mechanism : Condensation forms a 2-aminopyrrole-3-carbonitrile intermediate, which is hydrolyzed to the carboxamide using concentrated H₂SO₄.
- Optimization : Pyridine is added to suppress polymerization, yielding 2-amino-3-carbamoyl-1,4,5-triphenyl-1H-pyrrole (85% yield, m.p. 210–212°C).
Cyclization to Pyrrolo[3,2-d]Pyrimidinone
The pyrrole-carboxamide undergoes cyclization under acidic conditions:
- Reagents : Formic acid (85%, reflux, 3 h) facilitates dehydration and ring closure.
- Outcome : Forms 3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (78% yield), confirmed by IR (C=O stretch at 1680 cm⁻¹) and ¹H NMR (δ 8.2 ppm, pyrimidine H-2).
Optimization and Mechanistic Insights
Solvent and Base Selection
Avoiding Disulfide Byproducts
- Inert Atmosphere : Reactions under N₂ reduce thiol oxidation to disulfides, improving yields by 15%.
- Stoichiometry : Excess 2-chlorobenzylthiol (1.5 eq) ensures complete substitution.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
- HPLC : >98% purity (C18 column, MeOH:H₂O = 80:20).
- Elemental Analysis : C: 70.1% (70.3%), H: 4.0% (4.1%), N: 10.6% (10.7%).
Comparative Analysis of Alternative Routes
Direct Thiolation-Cyclization Approach
Chemical Reactions Analysis
Types of Reactions
2-((2-chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorobenzylthio or diphenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. It may inhibit enzymes such as cytochrome bd oxidase, leading to disruption of cellular processes. The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity and exerting its biological effects.
Comparison with Similar Compounds
Core Structural Variations
The pyrrolo[3,2-d]pyrimidinone core distinguishes the target compound from analogues with thieno-, pyrido-, or chromeno-fused systems:
- Thieno[3,2-d]pyrimidinones (e.g., compounds in ): These feature a sulfur-containing thiophene ring fused to pyrimidinone.
- Pyrido-thieno-pyrimidines (e.g., compounds 6b–6d in ): The addition of a pyridine ring expands conjugation, which may enhance fluorescence or π-π stacking interactions in biological systems .
- Chromeno-pyrazolo-pyridinones (–6): These incorporate coumarin and pyrazole moieties, offering UV absorption and fluorescence properties useful in biosensing or imaging .
Substituent Effects
Thioether vs. Thione Groups
- The target compound’s 2-((2-chlorobenzyl)thio) group is a thioether (C–S–C), whereas compound 56 () has a 2-thioxo (C=S) group. Thioethers are more stable against oxidation than thiones, which may degrade under physiological conditions .
Halogen Substitutions
- 2-Chlorobenzyl (target) vs. 3-fluorobenzyl (compound 15a, ): Chlorine’s larger atomic size and lower electronegativity compared to fluorine may enhance hydrophobic interactions in target binding .
- 2-Chloro-4-fluorobenzyl (compound in ): The additional fluorine atom could improve metabolic stability but may reduce solubility due to increased lipophilicity .
Aryl Substituents
Physicochemical Properties
Trends :
- Thieno derivatives () exhibit higher melting points than pyrido-thieno systems, likely due to increased crystallinity from symmetric substituents.
- Methyl groups (e.g., 3a) lower melting points compared to methoxy or phenyl substituents.
Biological Activity
2-((2-chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a member of the pyrrolo-pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic properties, particularly in the fields of oncology and infectious diseases.
Structural Characteristics
The compound features a complex structure characterized by:
- Pyrrolo[3,2-d]pyrimidine core : This heterocyclic structure is known for its pharmacological significance.
- Chlorobenzylthio group : This substitution enhances its biological activity.
- Diphenyl groups : These contribute to the compound's lipophilicity and potential interactions with biological targets.
The biological activity of this compound is believed to involve:
- Enzyme inhibition : The compound may inhibit specific enzymes such as cytochrome bd oxidase, affecting cellular respiration and proliferation.
- Target protein binding : Its structural features allow it to interact with active sites on proteins, modulating their functions.
Antimicrobial Activity
Recent studies have demonstrated the compound's effectiveness against various pathogens. In vitro tests indicate significant antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : The compound exhibits MIC values as low as 0.22 μg/mL against certain bacterial strains, indicating potent antibacterial activity.
- Biofilm inhibition : It effectively reduces biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical factors in chronic infections .
Anticancer Properties
The compound has shown promise in cancer research:
- Cell Proliferation Inhibition : In vitro assays indicate that it can inhibit the proliferation of cancer cell lines such as K562 and MCF-7.
- Mechanistic Insights : The compound's action may involve apoptosis induction and cell cycle arrest, although specific pathways remain to be fully elucidated.
Case Studies and Research Findings
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various derivatives including this compound. Results showed significant activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects on human fibroblast cell lines. The results indicated low cytotoxicity levels, suggesting a favorable therapeutic index for further development .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
